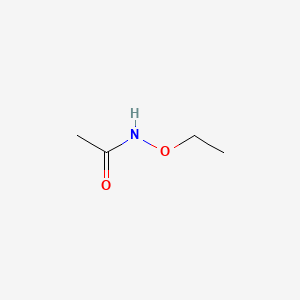

5-formyl-1,3-thiazole-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-formyl-1,3-thiazole-2-carbonitrile” is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole and its derivatives have been an important heterocycle in the world of chemistry for many decades . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学研究应用

- Biological Activity : Researchers have investigated 5-formyl-1,3-thiazole-2-carbonitrile and its derivatives as potential biologically active compounds. These analogs exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- Condensation Reactions : The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for preparing thiophene derivatives. These reactions allow the construction of diverse thiophene-based compounds .

Medicinal Chemistry and Drug Development

Synthetic Chemistry

未来方向

Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the development of new thiazole derivatives like “5-formyl-1,3-thiazole-2-carbonitrile” could be a promising area of research in the future.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 5-formyl-1,3-thiazole-2-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-aminothiophenol", "chloroacetonitrile", "sodium hydride", "formaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Protection of the amino group in 2-aminothiophenol with acetic anhydride and sodium acetate to form 2-acetamidothiophenol.", "Step 2: Alkylation of 2-acetamidothiophenol with chloroacetonitrile in the presence of sodium hydride to form 2-(2-cyanoethylthio)acetanilide.", "Step 3: Cyclization of 2-(2-cyanoethylthio)acetanilide with sulfuric acid to form 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid.", "Step 4: Esterification of 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid with ethanol and sulfuric acid to form ethyl 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylate.", "Step 5: Hydrolysis of ethyl 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylate with sodium hydroxide to form 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid.", "Step 6: Formylation of 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid with formaldehyde in the presence of sulfuric acid to form 5-formyl-1,3-thiazole-2-carboxylic acid.", "Step 7: Cyclization of 5-formyl-1,3-thiazole-2-carboxylic acid with sulfuric acid to form 5-formyl-1,3-thiazole-2-carbonitrile." ] } | |

CAS 编号 |

2090886-23-8 |

产品名称 |

5-formyl-1,3-thiazole-2-carbonitrile |

分子式 |

C5H2N2OS |

分子量 |

138.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。